4-Ethynyl-1-isopropyl-1H-pyrazole

Catalog No.
S812323
CAS No.
1354706-51-6
M.F
C8H10N2
M. Wt
134.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethynyl-1-isopropyl-1H-pyrazole

CAS Number

1354706-51-6

Product Name

4-Ethynyl-1-isopropyl-1H-pyrazole

IUPAC Name

4-ethynyl-1-propan-2-ylpyrazole

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

InChI

InChI=1S/C8H10N2/c1-4-8-5-9-10(6-8)7(2)3/h1,5-7H,2-3H3

InChI Key

CCQVOMOPERINAW-UHFFFAOYSA-N

SMILES

CC(C)N1C=C(C=N1)C#C

Canonical SMILES

CC(C)N1C=C(C=N1)C#C

4-Ethynyl-1-isopropyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at adjacent positions. It belongs to the pyrazole family, which is known for its diverse biological activities and applications across various fields, including medicine and agriculture. The compound has the chemical formula C8_{8}H10_{10}N2_{2} and is recognized for its unique structural features that contribute to its reactivity and potential therapeutic properties.

  • Oxidation: This compound can be oxidized to yield corresponding pyrazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can produce hydrogenated derivatives of pyrazole, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions are prevalent, allowing for the formation of various substituted pyrazoles. Reagents such as halogens, alkyl halides, and acyl chlorides are commonly employed under suitable conditions.

These reactions enable the synthesis of a wide array of derivatives with distinct chemical and biological properties.

Research indicates that 4-Ethynyl-1-isopropyl-1H-pyrazole exhibits potential biological activities, including antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, which modulate their activity and lead to various biological effects. The exact pathways and targets depend on the specific applications being studied, making it a subject of interest in pharmacological research .

The synthesis of 4-Ethynyl-1-isopropyl-1H-pyrazole typically involves the reaction of an appropriate alkyne with a hydrazine derivative under controlled conditions. One common synthetic route includes:

  • Palladium-Catalyzed Coupling: A terminal alkyne is reacted with hydrazine in the presence of carbon monoxide and an aryl iodide.
  • Industrial Production: Large-scale production often employs catalytic processes utilizing transition-metal catalysts to ensure high yield and purity. Continuous flow reactors can enhance efficiency and scalability during production.

These methods facilitate the creation of this compound in both laboratory and industrial settings.

4-Ethynyl-1-isopropyl-1H-pyrazole has a broad range of applications:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is studied for its potential therapeutic applications, particularly in treating various diseases due to its antimicrobial and anticancer properties.
  • Industry: It is utilized in the development of agrochemicals and other industrial products, highlighting its versatility beyond medicinal chemistry.

The interaction studies of 4-Ethynyl-1-isopropyl-1H-pyrazole focus on its binding affinity to specific enzymes and receptors. These studies aim to elucidate how the compound modulates biological pathways, contributing to its potential therapeutic effects. Ongoing research continues to explore these interactions to better understand its mechanism of action in various biological systems .

Several compounds share structural similarities with 4-Ethynyl-1-isopropyl-1H-pyrazole, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-Methyl-1-phenyl-1H-pyrazoleContains a methyl group at position 3Exhibits different reactivity patterns
4-Ethynyl-1H-pyrazoleLacks isopropyl substitutionPotentially different biological activity profiles
1-Isopropyl-3,5-dimethyl-1H-pyrazoleContains two methyl groups at positions 3 and 5Different steric effects influencing reactivity

4-Ethynyl-1-isopropyl-1H-pyrazole is distinguished by its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various research applications .

XLogP3

1.2

Dates

Modify: 2023-08-16

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